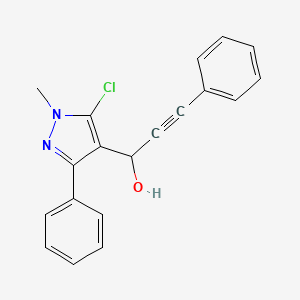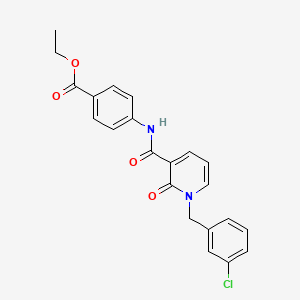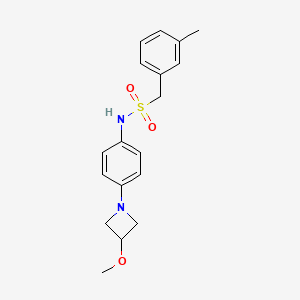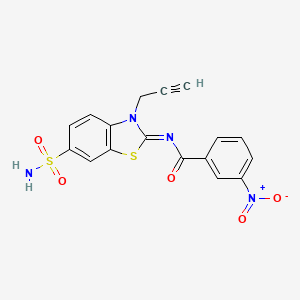![molecular formula C22H24N2O3 B2582319 2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1333568-84-5](/img/structure/B2582319.png)
2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain an indenyl group, a propynyl group, an amino group, and a dimethoxyphenyl group attached to an acetamide group. Indenyl compounds are derivatives of indene, a polycyclic hydrocarbon. Propynyl groups contain a triple bond, which can participate in various reactions. The amino group (-NH2) is a basic functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms. Dimethoxyphenyl refers to a phenyl group (a ring of 6 carbon atoms) with two methoxy groups (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indenyl and phenyl groups would contribute aromaticity, while the propynyl group would add unsaturation. The amino and acetamide groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amino group could act as a nucleophile in substitution reactions, or as a base in elimination reactions. The acetamide group could undergo hydrolysis to form an acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility would depend on the specific arrangement of its functional groups .Applications De Recherche Scientifique
Detection and Analysis of Carbonyl Compounds
A study by Houdier et al. (2000) introduced a new fluorescent probe for the sensitive detection of carbonyl compounds in environmental water samples. The probe demonstrated high sensitivity and specificity for trace measurement of aldehydes and ketones, showcasing its potential for environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).
Anticancer Drug Synthesis and Evaluation
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through molecular docking analysis targeting the VEGFr receptor. The study highlighted the potential of such compounds in developing new therapeutic agents for cancer treatment (Sharma et al., 2018).
Potential Pesticides
Olszewska, Tarasiuk, and Pikus (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, potential as pesticides, via X-ray powder diffraction. These compounds' structural data provide insights into their potential applications in agriculture (Olszewska, Tarasiuk, & Pikus, 2009).
Chemoselective Acetylation for Antimalarial Drug Synthesis
Magadum and Yadav (2018) reported on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, using immobilized lipase. This process optimization could enhance the efficiency of producing antimalarial drugs (Magadum & Yadav, 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-13-24(20-11-9-16-7-5-6-8-18(16)20)15-22(25)23-19-14-17(26-2)10-12-21(19)27-3/h1,5-8,10,12,14,20H,9,11,13,15H2,2-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGVGXCMHSPBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(CC#C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

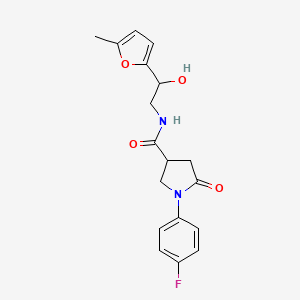
![Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2582237.png)
![N~4~-(3-chlorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2582244.png)
![2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B2582245.png)
![2-{[6-({2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl}sulfanyl)hexyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2582246.png)
![1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone](/img/structure/B2582247.png)
![methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid](/img/structure/B2582251.png)
